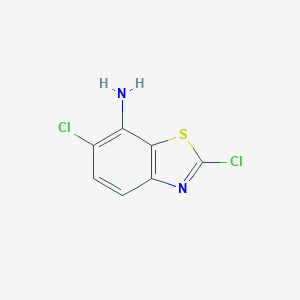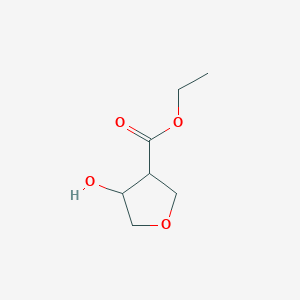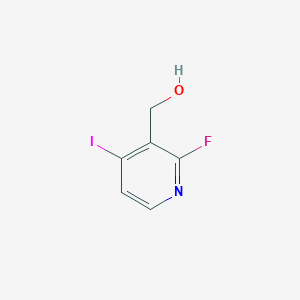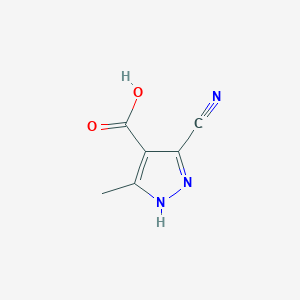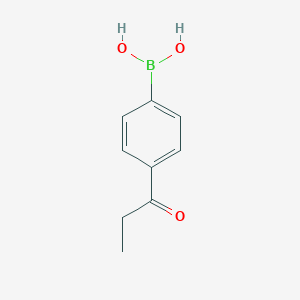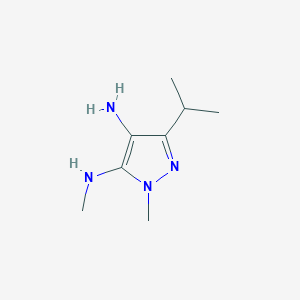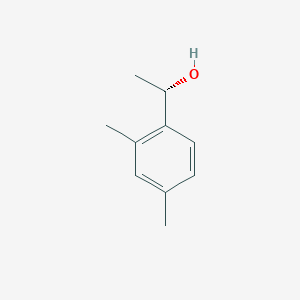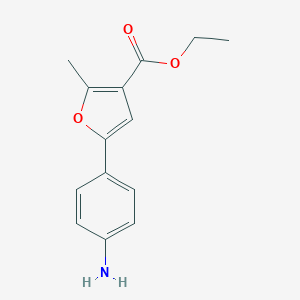
5-(4-氨基苯基)-2-甲基-3-呋喃甲酸乙酯
描述
Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate is an organic compound that belongs to the class of furoates It is characterized by the presence of a furan ring substituted with an ethyl ester group, a methyl group, and an aminophenyl group
科学研究应用
Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets and its potential therapeutic effects.
作用机制
Target of Action
It’s structurally similar to 1-(4-aminophenyl)-3,5-dimethyl-1h-pyrazole-4-carboxylic acid ethyl ester, which targets the camp-specific 3’,5’-cyclic phosphodiesterase 4d in humans .
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins, thereby affecting their function .
Biochemical Pathways
Given its potential target, it may be involved in modulating the camp signaling pathway . This pathway plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Pharmacokinetics
Factors such as solubility, stability, and permeability can significantly influence these properties .
Result of Action
Based on its potential target, it may modulate the activity of camp-specific 3’,5’-cyclic phosphodiesterase 4d, thereby influencing cellular processes regulated by the camp signaling pathway .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Furthermore, the compound’s fluorescence properties suggest that its environment can influence its spectral characteristics .
生化分析
Biochemical Properties
Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate may interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is speculated that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an appropriate aminophenyl precursor reacts with the furan ring.
Esterification: The final step involves the esterification of the furan ring with ethyl alcohol in the presence of an acid catalyst to form the ethyl ester group.
Industrial Production Methods
In an industrial setting, the production of Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
相似化合物的比较
Similar Compounds
5-(4-Aminophenyl)-2-(Arylamino)-1,3,4-Thiadiazoles: These compounds share the aminophenyl group and have shown significant biological activity, including antimicrobial and anticancer properties.
Thiazolidine Derivatives: These compounds contain a five-membered ring with sulfur and nitrogen atoms and exhibit diverse biological activities.
Uniqueness
Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
属性
IUPAC Name |
ethyl 5-(4-aminophenyl)-2-methylfuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-17-14(16)12-8-13(18-9(12)2)10-4-6-11(15)7-5-10/h4-8H,3,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOXMKJYQNXIIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372458 | |
| Record name | Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175276-70-7 | |
| Record name | Ethyl 5-(4-Aminophenyl)-2-Methyl-3-Furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Ethyl-1H-benzo[d]imidazol-6-amine](/img/structure/B69065.png)
![4-[(1R,2S)-2-Amino-1-hydroxypropyl]-5-fluorobenzene-1,2-diol](/img/structure/B69067.png)
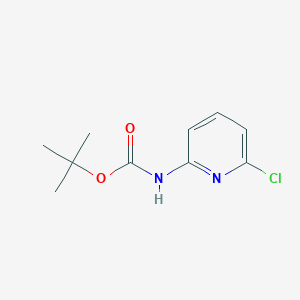
![3-[(Z)-2-Methoxyethenyl]pyridine](/img/structure/B69073.png)
